molecular formula C22H25N3O2 B3006563 7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251594-71-4

7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B3006563
CAS No.: 1251594-71-4
M. Wt: 363.461
InChI Key: FRWNLIGXMASPRI-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by:

  • 1-Propyl group: Enhances lipophilicity and modulates steric interactions.
  • 7-Methyl substituent: Influences electronic properties of the naphthyridine core.
  • 3-Carboxamide linkage: Connects to a 3-isopropylphenyl moiety, contributing to target specificity and binding affinity.

This compound’s structural features are critical for its physicochemical and pharmacological properties, which are further elucidated through comparisons with analogues.

Properties

IUPAC Name

7-methyl-4-oxo-N-(3-propan-2-ylphenyl)-1-propyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-5-11-25-13-19(20(26)18-10-9-15(4)23-21(18)25)22(27)24-17-8-6-7-16(12-17)14(2)3/h6-10,12-14H,5,11H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWNLIGXMASPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and β-ketoesters.

    Introduction of the propyl group: This step involves alkylation reactions using propyl halides under basic conditions.

    Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction using isopropylbenzene and an appropriate acylating agent.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Alcohols, aldehydes, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where naphthyridine derivatives have shown efficacy.

Industry

The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 1 and Amide Side Chain

Compound 5a3 :

1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

  • Position 1 : 4-Chlorobenzyl group (vs. propyl in the target).
  • Amide side chain : 3-Chlorophenyl (vs. 3-isopropylphenyl).
  • Properties : Higher molecular weight (424.28 vs. ~395.4 for the target), higher melting point (>300°C), and lower yield (67%). The chlorine atoms increase polarity but may reduce bioavailability compared to the target’s isopropyl group.
Compound G611-0521 :

N-(3-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide

  • Position 1: 2-Oxo-2-(propylamino)ethyl (vs. propyl).
  • Amide side chain : 3-Fluorophenyl (vs. 3-isopropylphenyl).
  • Properties : Lower molecular weight (396.42), moderate logP (3.24), and higher hydrogen bond acceptor count (7 vs. ~5 in the target). The fluorophenyl group may enhance metabolic stability compared to isopropylphenyl.
Compound 5e :

(E)-N-(1-(2-(5-Chloro-2-oxoindolin-3-ylidene)hydrazinyl)-4-methyl-1-oxopentan-2-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

  • Position 1 : Ethyl group (vs. propyl).
  • Amide side chain : Complex hydrazinyl-indolinyl moiety (vs. simple aryl).
  • Properties: Higher yield (79%) and lower melting point (164–167°C).

Physicochemical Properties

Compound Molecular Weight logP Melting Point (°C) Hydrogen Bond Acceptors Key Substituents
Target Compound ~395.4 ~3.5* Not reported ~5 1-Propyl, 7-methyl, 3-isopropylphenyl
5a3 424.28 ~4.0† >300 7 1-(4-Chlorobenzyl), 3-chlorophenyl
G611-0521 396.42 3.24 Not reported 7 1-(Propylaminoethyl), 3-fluorophenyl
5e ~500 (estimated) ~2.8‡ 164–167 9 1-Ethyl, hydrazinyl-indolinyl

*Estimated based on similar structures; †Chlorine atoms increase logP; ‡Polar hydrazinyl group reduces logP.

Biological Activity

7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 7-methyl-4-oxo-N-(3-propan-2-ylphenyl)-1-propyl-1,8-naphthyridine-3-carboxamide. Its structure includes a naphthyridine core, which is known for various biological activities.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. Naphthyridine derivatives generally exhibit a range of biological activities through inhibition or activation of these targets, leading to significant biochemical responses. Detailed studies are needed to elucidate the exact pathways involved in the activity of this specific compound.

Biological Activities

Research indicates that naphthyridine derivatives exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that certain naphthyridine derivatives inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Naphthyridine derivatives are being investigated for their anticancer potential. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .
  • Anti-inflammatory Effects : Some studies suggest that these compounds possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
  • Neurological Applications : Naphthyridines have also been explored for their potential in treating neurological disorders such as Alzheimer's disease and depression due to their ability to modulate neurotransmitter systems .

Research Findings and Case Studies

A review of literature highlights several important findings regarding the biological activity of naphthyridine derivatives:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in animal models
NeurologicalPotential treatment for Alzheimer's and depression

Case Study: Anticancer Activity

In a study published by Madaan et al., various naphthyridine derivatives were tested for their anticancer efficacy. The results indicated that certain modifications in the chemical structure significantly enhanced their cytotoxic effects against breast cancer cell lines .

Future Directions

The ongoing research into this compound suggests promising avenues for drug development. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Understanding how different substituents affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile.
  • Mechanistic Studies : Elucidating the specific molecular interactions involved in its biological effects.

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